molecular formula C9H13NO2S B2868207 N-(3,5-dimethylphenyl)methanesulfonamide CAS No. 66236-08-6

N-(3,5-dimethylphenyl)methanesulfonamide

Cat. No.: B2868207
CAS No.: 66236-08-6
M. Wt: 199.27
InChI Key: QTPANWYQMIGRSK-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)methanesulfonamide is an organic compound with the molecular formula C9H13NO2S It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a 3,5-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3,5-dimethylphenyl)methanesulfonamide can be synthesized through the reaction of 3,5-dimethylaniline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product can be purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)methanesulfonamide is primarily related to its ability to participate in electrophilic aromatic substitution reactions. The methanesulfonamide group acts as an electron-withdrawing group, stabilizing the intermediate carbocation formed during the reaction. This facilitates substitution at the ortho and para positions on the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)acetamide
  • N-(3,5-dimethylphenyl)benzenesulfonamide
  • N-(3,5-dimethylphenyl)urea

Uniqueness

N-(3,5-dimethylphenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical reactivity compared to other similar compounds. For example, while N-(3,5-dimethylphenyl)acetamide also undergoes electrophilic aromatic substitution, the orientation and reactivity differ due to the different electron-withdrawing effects of the acetamide group compared to the methanesulfonamide group .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7-4-8(2)6-9(5-7)10-13(3,11)12/h4-6,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPANWYQMIGRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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